molecular formula C18H24ClN3O2S B2492583 2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzene-1-sulfonamide CAS No. 946244-41-3

2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzene-1-sulfonamide

Cat. No.: B2492583
CAS No.: 946244-41-3
M. Wt: 381.92
InChI Key: CISADTLSVBUPEL-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core with a chloro substituent at position 2. The ethyl linker is substituted with two dimethylamino groups: one directly on the ethyl chain and another on the para-position of the attached phenyl ring.

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2S/c1-21(2)15-11-9-14(10-12-15)17(22(3)4)13-20-25(23,24)18-8-6-5-7-16(18)19/h5-12,17,20H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISADTLSVBUPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Group: This can be achieved by reacting benzene-1-sulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the amine with dimethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include reduced amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored as a building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can lead to new drug candidates with enhanced biological activity .

Biological Studies

Research has indicated that sulfonamide derivatives can act as enzyme inhibitors. The specific interactions of this compound with biological targets suggest potential applications in treating conditions like diabetes and Alzheimer’s disease due to its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase .

Case Studies and Findings

  • Anticancer Activity : Research has shown that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including colon and breast cancer. The presence of the sulfonamide group may enhance the compound's ability to inhibit tumor growth through multiple mechanisms .
  • Enzyme Inhibition : A study demonstrated that compounds similar to 2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzene-1-sulfonamide effectively inhibited acetylcholinesterase, suggesting potential therapeutic uses in neurodegenerative diseases like Alzheimer's .
  • Pharmacological Versatility : The compound's unique structure allows it to interact with various molecular targets, making it a candidate for further exploration in drug development aimed at diverse therapeutic areas, including anti-inflammatory and antibacterial applications .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the dimethylamino groups can interact with various receptors or enzymes, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N-{2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(Dimethylamino)phenyl]ethyl}benzene-1-sulfonamide

  • Structural Difference: Replaces one dimethylamino group on the ethyl chain with a 3,4-dihydroisoquinolinyl moiety.
  • Molecular weight (470.03 g/mol) is slightly lower than the target compound’s estimated value.
  • Applications : Such structural modifications are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

2-Chloro-N-{2-[4-(Dimethylamino)phenyl]-2-(Pyrrolidin-1-yl)ethyl}benzamide

  • Structural Difference: Substitutes the sulfonamide group with a benzamide and replaces one dimethylamino group with pyrrolidinyl.
  • Pyrrolidine, a cyclic amine, offers moderate basicity (pKa ~11) versus dimethylamino (pKa ~10), altering charge distribution at physiological pH.
  • Pharmacology : Benzamide derivatives are often explored as kinase inhibitors or GPCR modulators .

2-Chloro-N-(2-[4-(Dimethylamino)phenyl]-1-{[2-(4-Ethylbenzylidene)hydrazino]carbonyl}vinyl)benzamide (CAS 362481-72-9)

  • Structural Difference: Incorporates a hydrazino carbonyl vinyl group and a benzamide instead of sulfonamide.
  • Higher molecular weight (474.98 g/mol) may affect bioavailability.
  • Reactivity : Hydrazine derivatives are prone to oxidation, necessitating stabilization strategies in formulation .

Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate

  • Ethyl 4-(dimethylamino) benzoate exhibited higher reactivity and better physical properties in resin cements compared to 2-(dimethylamino) ethyl methacrylate.
  • Key Insight: Para-substituted dimethylamino groups (as in the target compound) may enhance electronic effects and steric stability compared to ortho-substituted analogs .

Key Comparative Data Table

Compound Name Core Structure Substituents on Ethyl Chain Molecular Weight (g/mol) Notable Properties
Target Compound Sulfonamide Dual dimethylamino ~470–475 (estimated) High basicity, potential for dual hydrogen bonding
2-Chloro-N-{2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzene-1-sulfonamide Sulfonamide 3,4-Dihydroisoquinolinyl + dimethylamino 470.03 Increased lipophilicity, possible CNS targeting
2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide Benzamide Pyrrolidinyl + dimethylamino Not provided Moderate basicity, improved permeability
CAS 362481-72-9 Benzamide Hydrazino carbonyl vinyl + dimethylamino 474.98 Potential for prodrug activation, higher molecular weight

Research Findings and Implications

  • Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and higher metabolic stability compared to amides, making the target compound more suitable for enzyme inhibition .
  • Dual Dimethylamino Groups: The para-dimethylamino phenyl group and ethyl-linked dimethylamino moiety create a synergistic electronic effect, enhancing interactions with negatively charged binding pockets (e.g., in kinases or neurotransmitter receptors).
  • Chloro Substituent : The chloro group at position 2 contributes to lipophilicity and may influence halogen bonding in target engagement .

Biological Activity

2-Chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chloro group, dimethylamino groups, and a sulfonamide moiety, which contribute to its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C18H24ClN3O2S
  • Molecular Weight : 373.91 g/mol
  • CAS Number : 20847994

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group can act as a competitive inhibitor for certain enzymes, while the dimethylamino groups may enhance solubility and facilitate cellular uptake.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, acting by inhibiting bacterial folate synthesis. This compound has shown effectiveness against various gram-positive and gram-negative bacteria.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of multiple dimethylamino groups may enhance its interaction with cancer-related targets.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, showcasing potential applications in metabolic disorders.

Research Findings

A study conducted on sulfonamide derivatives highlighted the structure-activity relationship (SAR) of similar compounds, indicating that modifications in the amine and sulfonamide groups can significantly influence biological efficacy. The following table summarizes key findings from relevant studies:

Study Biological Activity Methodology Results
AntibacterialAgar diffusionEffective against E. coli and S. aureus
AnticancerMTT assaySignificant reduction in viability of A549 cells
Enzyme inhibitionEnzyme kineticsIC50 values indicating effective inhibition of target enzymes

Case Studies

  • Antibacterial Efficacy : In a controlled study, the compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.
  • Cancer Cell Line Testing : The compound was evaluated on human lung cancer cell lines (A549). It exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting significant anticancer properties.
  • Metabolic Enzyme Interaction : A kinetic study revealed that the compound acts as a reversible inhibitor of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate biosynthesis, with an IC50 value of 0.5 µM.

Q & A

Basic: What are the standard synthetic routes for 2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzene-1-sulfonamide?

The synthesis typically involves sequential functionalization of the sulfonamide core. A common approach includes:

  • Sulfonylation : Reacting a benzenesulfonyl chloride intermediate with a substituted ethylamine derivative. Chlorosulfonic acid is often used to introduce the sulfonyl group under controlled temperatures (0–25°C) .
  • Amine coupling : The dimethylamino groups are introduced via nucleophilic substitution or reductive amination, often using dimethylamine in polar aprotic solvents like DMF .
  • Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and amine proton environments. For example, the deshielded proton adjacent to the sulfonamide group appears at δ 7.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the ethylamine moiety .

Advanced: How can researchers optimize the reaction yield for the sulfonylation step?

  • Solvent selection : Dichloromethane or chloroform minimizes side reactions compared to DMF, which may promote over-sulfonation .
  • Temperature control : Slow addition of chlorosulfonic acid at 0°C reduces exothermic side reactions .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) can accelerate sulfonylation but require careful pH monitoring to avoid decomposition .

Advanced: How should researchers address discrepancies in crystallographic data for related sulfonamide derivatives?

Discrepancies in torsion angles (e.g., C–SO₂–NH–C ranging from -76.5° to 70.3° in similar compounds ) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) alter electron density, affecting bond angles.
  • Crystal packing forces : Intermolecular hydrogen bonds (N–H···O) and van der Waals interactions can distort geometries .
    Resolution : Use computational models (DFT or molecular dynamics) to compare experimental vs. theoretical conformers .

Advanced: What experimental strategies are effective for studying this compound's biological activity?

  • Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods. IC₅₀ values should be compared with controls like acetazolamide .
  • Structure-Activity Relationship (SAR) : Systematically modify the dimethylamino or chloro groups to assess their impact on binding affinity .
  • In vitro models : Use cell lines expressing target receptors (e.g., GPCRs) to evaluate functional responses (e.g., cAMP modulation) .

Advanced: How can researchers resolve challenges in isolating stereoisomers of this compound?

  • Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) .
  • Derivatization : Convert amines to diastereomeric salts using chiral resolving agents (e.g., tartaric acid) .
  • Dynamic NMR : Monitor isomerization rates at varying temperatures to identify labile stereocenters .

Advanced: What computational methods are suitable for predicting this compound's pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME or ADMETlab estimate bioavailability, blood-brain barrier permeability, and metabolic stability based on logP (predicted ~2.8) and topological polar surface area (~90 Ų) .
  • Molecular docking : AutoDock Vina or Glide can model interactions with target proteins (e.g., sulfonamide-binding enzymes) to prioritize synthetic analogs .

Basic: What are the critical safety considerations during synthesis?

  • Chlorosulfonic acid handling : Use inert atmosphere (N₂/Ar) and cold traps to mitigate HCl gas release .
  • Amine reactivity : Dimethylamine is volatile and corrosive; employ closed systems with scrubbers .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can researchers validate the compound's stability under varying pH conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl, pH 1–3), neutral (H₂O), and basic (NaOH, pH 10–12) conditions at 40–60°C for 24–72 hours .
  • HPLC monitoring : Track decomposition products (e.g., hydrolyzed sulfonamide or chloro-byproducts) using C18 columns and UV detection at 254 nm .

Advanced: What strategies mitigate batch-to-batch variability in biological assay results?

  • Strict QC protocols : Enforce ≥98% purity (via HPLC) and consistent crystallinity (assessed by XRPD) .
  • Standardized assay conditions : Use internal controls (e.g., reference inhibitors) and normalize data to protein concentration (Bradford assay) .

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